4,7-Dichloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4,7-Dichloro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H9Cl2N It is a derivative of indan, a bicyclic hydrocarbon, and features two chlorine atoms at the 4 and 7 positions, as well as an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 4,7-Dichloro-2,3-dihydro-1H-inden-1-one. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted indan derivatives.
Scientific Research Applications
4,7-Dichloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but with fluorine atoms instead of chlorine.
4,7-Dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure but with methyl groups instead of chlorine.
4,7-Dichloro-2,3-dihydro-1H-inden-1-one: The ketone precursor to the amine compound.
Uniqueness
4,7-Dichloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9Cl2N |
---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
4,7-dichloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2 |
InChI Key |
XVFNGHAJTIBNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)Cl)Cl |
Origin of Product |
United States |
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